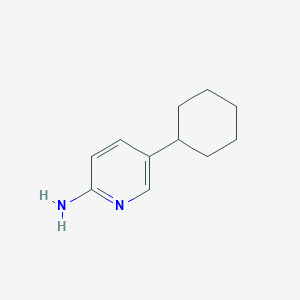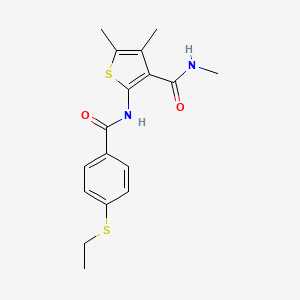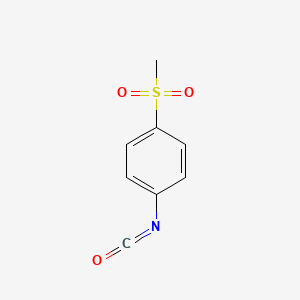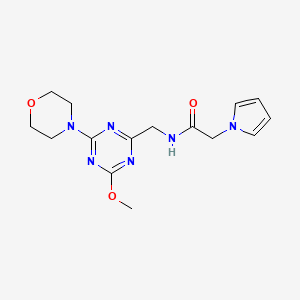
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its stereochemistry and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has highlighted the synthesis and applications of compounds structurally related to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide. For instance, Clark and Smith (1972) discussed the cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by nucleophiles, including morpholine, leading to various derivatives with potential biological activities (Clark & Smith, 1972).
Antimicrobial and Anticancer Applications
Compounds bearing morpholino and triazine functionalities have been synthesized and evaluated for their biological activities. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu-Hashem et al., 2020). Shi et al. (2016) prepared tri- and tetra-cyclic thiosemicarbazone derivatives, including morpholino-substituted analogues, displaying moderate anticancer activity against various human cancer cell lines (Shi et al., 2016).
Insecticidal Activity
The synthesis and biological evaluation of pyridine derivatives, including N-morpholinium compounds, have demonstrated strong aphidicidal activities, showcasing the potential of these compounds in agricultural applications. Bakhite et al. (2014) reported that certain pyridine derivatives exhibited insecticidal activity significantly superior to standard insecticides (Bakhite et al., 2014).
Pharmacological Characterization
The pharmacological characterization of morpholino compounds has been explored, with studies focusing on their binding affinities and inhibition capabilities. Landsman et al. (1997) investigated the effects of morpholinylmethyl derivatives on cannabinoid receptors, contributing to the understanding of their pharmacological properties (Landsman et al., 1997).
Corrosion Inhibition
The application of Mannich bases, including morpholin-4-ylmethyl acetamide derivatives, as corrosion inhibitors for mild steel in acidic environments highlights their industrial relevance. Nasser and Sathiq (2017) demonstrated the efficacy of these compounds in protecting steel surfaces from corrosion, providing insights into their potential industrial applications (Nasser & Sathiq, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-23-15-18-12(10-16-13(22)11-20-4-2-3-5-20)17-14(19-15)21-6-8-24-9-7-21/h2-5H,6-11H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVWGMKTQBXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
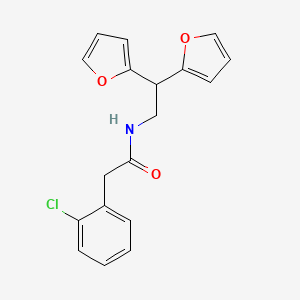
![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
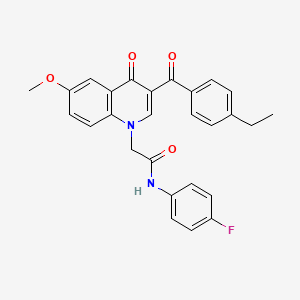
![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2559134.png)
![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)
![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)
